Boc-Arg(Z) 2-OH

Catalog No.
S1768119
CAS No.
51219-19-3
M.F
C27H34N4O8
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Z) 2-OH

CAS Number

51219-19-3

Product Name

Boc-Arg(Z) 2-OH

IUPAC Name

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C27H34N4O8

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1

InChI Key

ZWRJPLNCTNRXPE-NRFANRHFSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Synonyms

Boc-Arg(Z)2-OH;Boc-Arg(Z)2-OH;Nalpha-Boc-Ndelta,Nomega-di-Z-L-arginine;C27H34N4O8;PubChem12132;BOC-ARG2-OH;15493_ALDRICH;SCHEMBL8853991;15493_FLUKA;MolPort-003-926-817;CB-323;ZINC71788015;N|A-Boc-N|A,N|O-di-Z-L-arginine;AKOS015908002;FT-0698503;ST24036206;X5775;K-9435;I14-24549

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Protecting Group Strategy:

  • The molecule contains two main functional groups: Boc (tert-Butyloxycarbonyl) and Z (Benzyloxycarbonyl). These groups act as protecting groups during peptide synthesis [].
  • The Boc group protects the alpha-amino group (N-terminus) of the arginine residue, while the two Z groups protect the guanidine side chain of arginine []. This selective protection allows for the controlled formation of peptide bonds while preventing unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Arg(Z)2-OH is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a widely used technique for creating peptides in a stepwise manner on a solid support.
  • The Boc group's stability under acidic cleavage conditions commonly used in SPPS allows for the selective removal of the Boc group to reveal the free amino group for subsequent peptide bond formation [].

Advantages over other Protecting Groups:

  • Compared to other protecting groups for the arginine guanidine side chain, such as Tosyl (Tos), Boc-Arg(Z)2-OH offers advantages in terms of yield and selectivity [].
  • Studies have shown that Boc-Arg(Z)2-OH leads to the formation of the desired peptide product with higher yields and fewer byproducts compared to Boc-Arg(Tos)-OH, particularly when used in the synthesis of optically active aldehydes derived from arginine derivatives [].

Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a derivative of the amino acid arginine. This compound is characterized by its molecular formula of C27H34N4O8 and a molecular weight of 542.58 g/mol. The "Boc" (tert-butoxycarbonyl) and "Z" (benzyloxycarbonyl) groups serve as protective moieties that stabilize the guanidino group of arginine during peptide synthesis, preventing unwanted side reactions. Boc-Arg(Z) 2-OH is particularly valuable in the field of peptide chemistry due to its ability to facilitate the formation of complex peptide sequences without compromising the integrity of the arginine residue .

Boc-Arg(Z)2-OH itself does not have a specific mechanism of action. It serves as a protected amino acid building block used to incorporate the amino acid L-arginine into a peptide sequence during synthesis. The mechanism of action during peptide synthesis involves the selective removal of protecting groups to achieve the desired peptide chain.

Boc-Arg(Z)2-OH is likely to exhibit some of the following hazards:

  • Mild Irritant: The compound may cause mild skin and eye irritation upon contact [].
  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract [].
  • Environmental Impact: Improper disposal may have negative effects on the environment.
, primarily involving:

  • Substitution Reactions: The Boc and Z protecting groups can be selectively removed under acidic or basic conditions, yielding free arginine.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), facilitating the formation of peptide bonds .

These reactions are crucial for synthesizing peptides with specific sequences and functionalities.

The biological activity of Boc-Arg(Z) 2-OH is primarily linked to its role in peptide synthesis. While the compound itself may not exhibit significant biological activity, the peptides synthesized using this derivative can possess various biological functions, including enzyme inhibition, receptor binding, and more. For instance, peptides containing arginine are often involved in cellular signaling pathways and immune responses .

The synthesis of Boc-Arg(Z) 2-OH typically involves:

  • Protection of the α-amino group: This is achieved using tert-butoxycarbonyl.
  • Protection of the guanidino group: This is accomplished using benzyloxycarbonyl.
  • Reaction Conditions: The synthesis often occurs in organic solvents such as methanol or chloroform at room temperature to ensure optimal yields and purity.

In industrial settings, automated peptide synthesizers are commonly used to enhance production efficiency and quality control .

Boc-Arg(Z) 2-OH is predominantly used in:

  • Peptide Synthesis: Its protective groups allow for complex sequences to be synthesized without side reactions.
  • Drug Development: Peptides synthesized from Boc-Arg(Z) 2-OH can be explored for therapeutic applications, particularly in targeting specific biological pathways.
  • Research: It serves as a key intermediate in studies related to protein structure and function .

Studies have shown that using Boc-Arg(Z) 2-OH can lead to challenges in solid-phase peptide synthesis. For example, incorporating arginine residues may result in heterogeneous products rich in ornithine due to decomposition during synthesis. This highlights the importance of optimizing deprotection and purification processes when utilizing this compound for peptide assembly .

Several compounds share similarities with Boc-Arg(Z) 2-OH, each possessing unique protective groups that influence their reactivity and stability:

Compound NameProtective GroupsUnique Features
Boc-Arg(Pbf)-OHTert-butoxycarbonyl & PbfDifferent protective group offering different stability
Fmoc-Arg(Pbf)-OHFluorenylmethyloxycarbonyl & PbfUtilizes Fmoc for deprotection under mild conditions
Boc-Arg(NO2)-OHTert-butoxycarbonyl & NitroNitro group provides distinct reactivity compared to Z

Uniqueness: Boc-Arg(Z) 2-OH stands out due to its dual protection with both Boc and Z groups, which enhances stability and selectivity during peptide synthesis. This allows for more complex peptide sequences to be synthesized without unwanted side reactions, making it particularly valuable in synthetic chemistry .

XLogP3

5

Dates

Modify: 2023-08-15

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